1-Benzyl-decahydro-1,6-Naphthyridin

Übersicht

Beschreibung

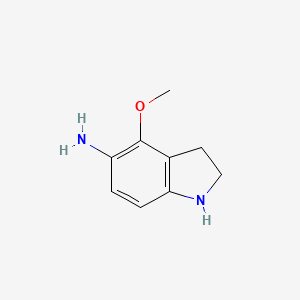

1-Benzyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Benzyl-decahydro-1,6-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-decahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-decahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

1-Benzyl-decahydro-1,6-Naphthyridin hat sich im Bereich der Onkologie als vielversprechend erwiesen. Forschungsergebnisse deuten darauf hin, dass Derivate von 1,6-Naphthyridin Antitumoreigenschaften aufweisen . Diese Verbindungen wurden auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen und der Induktion von Apoptose in verschiedenen Krebszelllinien untersucht. Die Struktur-Aktivitäts-Beziehung (SAR) und molekulare Modellierungsstudien waren entscheidend für das Verständnis ihres Wirkmechanismus.

Anti-HIV-Eigenschaften

Das Potenzial der Verbindung erstreckt sich auf antivirale Anwendungen, insbesondere gegen das humane Immunschwächevirus (HIV). Studien legen nahe, dass 1,6-Naphthyridin-Derivate Enzyme hemmen können, die für den Lebenszyklus von HIV entscheidend sind, und so einen Weg für die Entwicklung neuer Anti-HIV-Medikamente eröffnen .

Antimikrobielle Anwendungen

Im Bereich der Infektionskrankheiten wurden Derivate von this compound auf ihre antimikrobiellen Aktivitäten untersucht. Sie wurden gegen eine Vielzahl bakterieller und fungaler Krankheitserreger getestet und zeigten Wirksamkeit bei der Hemmung des mikrobiellen Wachstums .

Analgetische Anwendungen

Die analgetischen Eigenschaften von 1,6-Naphthyridin-Derivaten machen sie zu Kandidaten für die Schmerzmanagementforschung. Ihre Fähigkeit, Schmerzrezeptoren zu modulieren, könnte zur Entwicklung neuer Schmerzmittel mit möglicherweise weniger Nebenwirkungen führen .

Entzündungshemmende Wirkungen

Das entzündungshemmende Potenzial von this compound ist ein weiterer interessanter Bereich. Durch die gezielte Beeinflussung von Entzündungswegen könnten diese Verbindungen zu Behandlungen für chronisch-entzündliche Erkrankungen beitragen .

Antioxidative Fähigkeiten

Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, und es wurde gezeigt, dass 1,6-Naphthyridin-Derivate antioxidative Eigenschaften besitzen. Dies deutet darauf hin, dass sie eine Rolle bei der Vorbeugung oder Behandlung von Erkrankungen spielen könnten, die durch oxidativen Schaden verursacht werden .

Synthese in der Grünen Chemie

Ein umweltfreundlicher Aspekt von this compound ist seine Synthese. Kürzlich erzielte Fortschritte in der Mahlsteinchimie haben die lösungsmittelfreie und katalysatorfreie Synthese von 1,6-Naphthyridin-Derivaten ermöglicht, was einen wichtigen Schritt in Richtung grünerer chemischer Prozesse darstellt .

Photophysikalische Anwendungen

Schließlich werden die photophysikalischen Eigenschaften von Naphthyridinen in verschiedenen industriellen und diagnostischen Anwendungen genutzt. Ihre einzigartigen lichtabsorbierenden und -emittierenden Eigenschaften machen sie für den Einsatz in optischen Materialien und Fluoreszenz-Sonden geeignet .

Wirkmechanismus

Target of Action

The primary target of 1-Benzyl-decahydro-1,6-naphthyridine is c-Met kinase , a protein that plays a crucial role in cancer cell proliferation and survival . This compound has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .

Mode of Action

1-Benzyl-decahydro-1,6-naphthyridine interacts with its target, c-Met kinase, by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as a class II c-Met kinase inhibitor .

Biochemical Pathways

Given its role as a c-met kinase inhibitor, it can be inferred that it affects the pathways related to cell proliferation and survival, particularly in cancer cells .

Result of Action

The primary result of the action of 1-Benzyl-decahydro-1,6-naphthyridine is the inhibition of c-Met kinase, leading to a decrease in cancer cell proliferation and survival . This makes it a potential candidate for anticancer therapy .

Biochemische Analyse

Biochemical Properties

1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The interaction between 1-Benzyl-decahydro-1,6-naphthyridine and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors . Additionally, 1-Benzyl-decahydro-1,6-naphthyridine has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.

Cellular Effects

The effects of 1-Benzyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis . Furthermore, 1-Benzyl-decahydro-1,6-naphthyridine has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 1-Benzyl-decahydro-1,6-naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism . This inhibition occurs through the binding of 1-Benzyl-decahydro-1,6-naphthyridine to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-decahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-decahydro-1,6-naphthyridine remains stable under normal storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 1-Benzyl-decahydro-1,6-naphthyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Benzyl-decahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

1-Benzyl-decahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of 1-Benzyl-decahydro-1,6-naphthyridine with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.

Transport and Distribution

The transport and distribution of 1-Benzyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of 1-Benzyl-decahydro-1,6-naphthyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

1-Benzyl-decahydro-1,6-naphthyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of 1-Benzyl-decahydro-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOUPQXQHUBGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256842 | |

| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-33-5 | |

| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-decahydro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

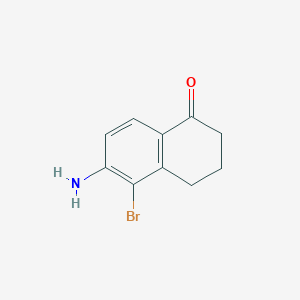

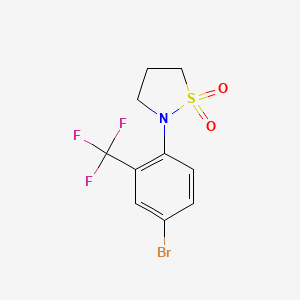

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)